An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-nitrobenzene-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-nitrobenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug discovery. The presence of a sulfonamide group, a nitro group, and a methoxy group on the benzene ring imparts a unique combination of electronic and steric properties that can influence its biological activity and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent, as these properties govern its solubility, permeability, and ultimately, its bioavailability and efficacy. This guide provides a comprehensive overview of the key physicochemical properties of 5-Methoxy-2-nitrobenzene-1-sulfonamide and outlines the experimental methodologies for their determination.
Chemical Structure and Molecular Properties
A foundational understanding of a molecule begins with its identity and fundamental characteristics.
| Property | Value | Source |
| IUPAC Name | 5-methoxy-2-nitrobenzene-1-sulfonamide | N/A |
| Synonyms | 5-methoxy-2-nitrobenzenesulfonamide | [1] |
| CAS Number | 6451-49-6 | [1] |
| Molecular Formula | C₇H₈N₂O₅S | [2] |
| Molecular Weight | 232.21 g/mol | [3] |
| SMILES | COC1=CC(=C(C=C1)[O-])S(=O)(=O)N | [2] |
| InChI Key | MJZMQHXLTNDKCT-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
While experimental data provides the most accurate characterization, in silico predictions can offer valuable initial insights.
| Property | Predicted Value | Source |
| XlogP | 0.3 | [2] |
| Monoisotopic Mass | 232.0154 Da | [2] |
Key Physicochemical Parameters and Their Determination
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice. For sulfonamides, the presence of hydrogen bonding donors (the sulfonamide N-H) and acceptors (the sulfonyl oxygens and the nitro group) can lead to relatively high melting points.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 5-Methoxy-2-nitrobenzene-1-sulfonamide is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility in aqueous and organic solvents is a critical determinant of a drug's absorption and distribution. The presence of both polar (sulfonamide, nitro) and non-polar (benzene ring, methoxy) groups suggests that 5-Methoxy-2-nitrobenzene-1-sulfonamide will have moderate solubility in a range of solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
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Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetone, dichloromethane).
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Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The vials are then agitated in a temperature-controlled shaker bath (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).
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Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for quantification.
Acid Dissociation Constant (pKa)
Sulfonamides typically have two ionizable groups: the acidic sulfonamide proton (-SO₂NH-) and, if present, a basic amine. For 5-Methoxy-2-nitrobenzene-1-sulfonamide, the primary acidic proton is on the sulfonamide nitrogen. The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation: A known concentration of 5-Methoxy-2-nitrobenzene-1-sulfonamide is dissolved in a suitable solvent system, often a co-solvent mixture like water-methanol to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, doublet of doublets) will be determined by their coupling with neighboring protons. The electron-withdrawing nitro and sulfonyl groups will generally shift adjacent protons downfield, while the electron-donating methoxy group will cause an upfield shift for its ortho and para protons.
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Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed, typically in the range of δ 3.8-4.0 ppm.
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Sulfonamide Protons: The two protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the methoxy group will be shifted upfield, while the carbons attached to the nitro and sulfonyl groups will be shifted downfield.
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Methoxy Carbon: A signal for the methoxy carbon will appear in the range of δ 55-60 ppm.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretch | 3400-3200 (often two bands for asymmetric and symmetric stretching) |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Alkyl) | Stretch | 3000-2850 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| N=O (Nitro) | Asymmetric Stretch | 1570-1500 |
| N=O (Nitro) | Symmetric Stretch | 1370-1300 |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350-1310 |
| S=O (Sulfonyl) | Symmetric Stretch | 1180-1140 |
| C-O (Methoxy) | Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| S-N (Sulfonamide) | Stretch | 940-900 |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.
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Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
